molecular formula C15H14BrNO3 B5210569 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No.: B5210569
M. Wt: 336.18 g/mol
InChI Key: MIRGJNVRQNRIOT-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group and a hydroxy-methylphenyl group connected through an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRGJNVRQNRIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the reaction of 4-bromophenol with 2-hydroxy-5-methylaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane or ethanol, and a catalyst like pyridine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(4-bromophenoxy)-N-(2-oxo-5-methylphenyl)acetamide.

    Reduction: Formation of 2-(phenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    2-(4-fluorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide: Contains a fluorine atom, potentially leading to different chemical properties and applications.

    2-(4-methylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide: Features a methyl group, which may influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

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